2-Chloro-N4-methyl-4,7-quinazolinediamine
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Overview
Description
2-Chloro-N4-methyl-4,7-quinazolinediamine is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 2-Chloro-N4-methyl-4,7-quinazolinediamine typically involves several steps, including the formation of the quinazoline core and subsequent chlorination and methylation reactions. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process, making it more efficient.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline scaffold.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-N4-methyl-4,7-quinazolinediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N4-methyl-4,7-quinazolinediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-N4-methyl-4,7-quinazolinediamine involves its interaction with specific molecular targets. For instance, it can bind to DNA, inhibiting its replication and transcription, which is crucial for its anticancer activity . Additionally, it can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
2-Chloro-N4-methyl-4,7-quinazolinediamine can be compared with other quinazoline derivatives, such as:
2-Phenyl-3-substituted quinazolines: Known for their analgesic and anti-inflammatory activities.
2-Methyl-3-substituted quinazolines: These compounds exhibit potent anticancer properties.
2-Methylthio-3-substituted quinazolines: These derivatives are studied for their antibacterial activities.
What sets this compound apart is its unique combination of a chlorine atom and a methyl group, which enhances its reactivity and potential biological activities.
Properties
Molecular Formula |
C9H9ClN4 |
---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
2-chloro-4-N-methylquinazoline-4,7-diamine |
InChI |
InChI=1S/C9H9ClN4/c1-12-8-6-3-2-5(11)4-7(6)13-9(10)14-8/h2-4H,11H2,1H3,(H,12,13,14) |
InChI Key |
NHXLIEWZKAPHOE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=C1C=CC(=C2)N)Cl |
Origin of Product |
United States |
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